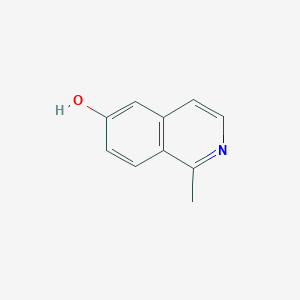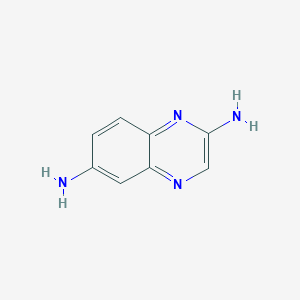
Quinoxaline-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxaline-2,6-diamine is a nitrogen-containing heterocyclic compound, part of the quinoxaline family. Quinoxalines are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The structure of this compound consists of a benzene ring fused with a pyrazine ring, with amino groups at the 2 and 6 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Quinoxaline-2,6-diamine can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic or basic conditions. For instance, the reaction of o-phenylenediamine with glyoxal in the presence of acetic acid yields this compound . Another method involves the use of catalysts such as titanium silicate-1, which facilitates the reaction between 1,2-diamines and 1,2-diketones in methanol at room temperature .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. For example, the use of recyclable catalysts and solvent-free conditions can enhance the yield and reduce the environmental impact of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Quinoxaline-2,6-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Substitution: Substitution reactions often involve nucleophilic reagents, where the amino groups can be replaced by other functional groups under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoxalines, which can exhibit different biological and chemical properties depending on the substituents introduced .
Applications De Recherche Scientifique
Quinoxaline-2,6-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Quinoxaline derivatives are studied for their antimicrobial, antiviral, and anticancer activities.
Mécanisme D'action
Quinoxaline-2,6-diamine can be compared with other similar compounds such as quinoxaline-2,3-dione, quinoxaline-2-carboxylate, and quinoxaline-2,3-diamine. These compounds share the quinoxaline core structure but differ in their substituents, leading to variations in their chemical and biological properties . For example, quinoxaline-2,3-dione is known for its glutamate receptor antagonist activity, while quinoxaline-2-carboxylate derivatives exhibit significant antimicrobial properties .
Comparaison Avec Des Composés Similaires
- Quinoxaline-2,3-dione
- Quinoxaline-2-carboxylate
- Quinoxaline-2,3-diamine
Propriétés
Numéro CAS |
951240-18-9 |
|---|---|
Formule moléculaire |
C8H8N4 |
Poids moléculaire |
160.18 g/mol |
Nom IUPAC |
quinoxaline-2,6-diamine |
InChI |
InChI=1S/C8H8N4/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H,9H2,(H2,10,12) |
Clé InChI |
GLCJGHVOJOKJRO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=CN=C2C=C1N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


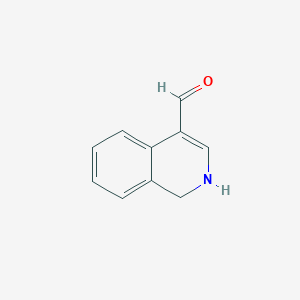

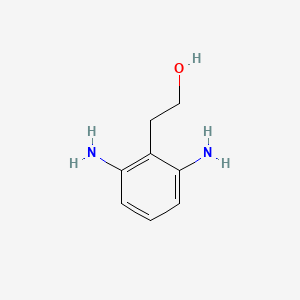
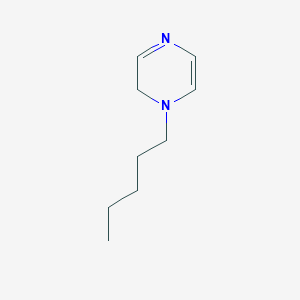
![5-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11919708.png)
![(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11919712.png)

![2H-Indeno[1,2-D]isoxazole](/img/structure/B11919721.png)

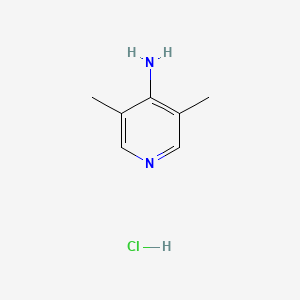
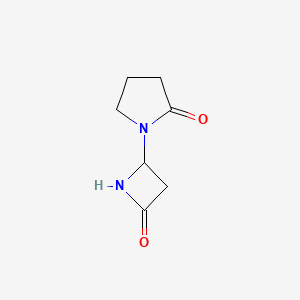
![2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-](/img/structure/B11919737.png)
